Cas no 1870808-27-7 (2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)-)
2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)-
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- Inchi: 1S/C15H23NO2/c1-2-10-16-12-15(17)9-6-11-18-13-14-7-4-3-5-8-14/h3-5,7-8,16H,2,6,9-13H2,1H3
- InChI Key: VBXXNOJLSGBFQB-UHFFFAOYSA-N
- SMILES: C(NCCC)C(=O)CCCOCC1=CC=CC=C1
2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795488-0.05g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-795488-0.1g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-795488-0.25g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-795488-0.5g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-795488-1.0g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-795488-2.5g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-795488-5.0g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
| Enamine | EN300-795488-10.0g |
[5-(benzyloxy)-2-oxopentyl](propyl)amine |
1870808-27-7 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 |
2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)-
Chemical Profile of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- (CAS No. 1870808-27-7)
2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)-, identified by its Chemical Abstracts Service (CAS) number 1870808-27-7, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This compound belongs to the class of N-substituted ketones, characterized by the presence of both an amine group and an ether linkage, which contribute to its diverse chemical reactivity and biological interactions.
The molecular structure of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- consists of a five-carbon ketone backbone substituted with a propylamino group at the C1 position and a phenylmethoxy group at the C5 position. This specific arrangement imparts a high degree of steric and electronic complexity, making it a promising candidate for further investigation in various chemical and biological contexts. The presence of both electron-donating and electron-withdrawing groups in close proximity suggests that this compound may exhibit a range of physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical factors in drug design and development.
In recent years, there has been growing interest in the exploration of novel heterocyclic compounds that incorporate multiple functional groups to enhance their pharmacological profiles. The structural motif of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- aligns well with this trend, as it combines elements that are frequently found in bioactive molecules. Specifically, the phenylmethoxy group can serve as a scaffold for further derivatization, while the propylamino group provides a site for hydrogen bonding interactions with biological targets. These features make this compound an attractive starting point for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- is its potential application in the development of new therapeutic agents. Preliminary studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, its structural similarity to known pharmacophores has prompted investigations into its potential as an inhibitor of kinases or other enzymes implicated in cancer metabolism. Additionally, the amine and ether functionalities could facilitate interactions with nucleophilic sites on target proteins, offering opportunities for modulating biological processes.
The synthesis of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- presents an intriguing challenge due to its complex architecture. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to efficiently link the various functional groups while maintaining regioselectivity. These advancements not only facilitate the preparation of this compound but also open up possibilities for generating a library of related derivatives for screening purposes.
From a computational chemistry perspective, 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- serves as an excellent model system for studying molecular interactions. High-level quantum mechanical calculations can provide insights into its electronic structure, dipole moments, and hydrogen bonding capabilities. These computational insights are invaluable for guiding experimental efforts by predicting how the compound might behave in different environments. Furthermore, molecular dynamics simulations can be employed to explore its conformational landscape and understand how it might interact with biological targets at an atomic level.
The pharmacokinetic properties of 2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- are also of great interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be carefully evaluated to assess its suitability as a drug candidate. In vitro studies using liver microsomes or cell-based assays can provide preliminary data on metabolic stability and potential drug-drug interactions. Additionally, solubility measurements are crucial for determining formulation strategies that could enhance bioavailability.
In conclusion,2-Pentanone, 5-(phenylmethoxy)-1-(propylamino)- (CAS No. 1870808-27-7) represents a fascinating compound with significant potential in medicinal chemistry and chemical biology. Its unique structural features make it a valuable tool for exploring new therapeutic modalities and understanding complex biological processes. As research continues to uncover more about its properties and applications, this molecule is likely to play an increasingly important role in the development of innovative treatments across various therapeutic areas.
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